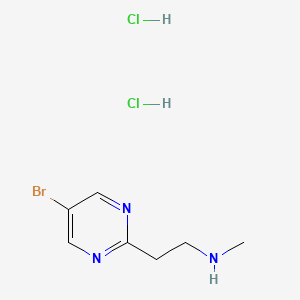
5-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide is a synthetic organic compound that features a complex structure incorporating multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (Cu(I)) to form the 1,2,3-triazole ring.
Attachment of the Thiophene Group: The thiophene moiety can be introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling.
Construction of the Isoxazole Ring: This step may involve the cyclization of a β-keto ester with hydroxylamine.
Final Coupling: The isoxazole and triazole intermediates are then coupled under appropriate conditions, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis platforms, and the use of robust catalysts to ensure high efficiency and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, which can be oxidized to sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the isoxazole ring, potentially leading to ring opening or hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide group or the methyl group on the isoxazole ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Reduced triazole or isoxazole derivatives.
Substitution: Substituted carboxamides or methyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, 5-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide has potential as a bioactive molecule. It can be used in the study of enzyme inhibition, receptor binding, and as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development in areas such as cancer, infectious diseases, and neurological disorders.
Industry
Industrially, the compound can be used in the development of new materials with specific electronic, optical, or mechanical properties. It may also serve as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
作用機序
The mechanism of action of 5-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can engage in hydrogen bonding and π-π interactions, while the isoxazole and thiophene rings can participate in hydrophobic interactions and electron transfer processes.
類似化合物との比較
Similar Compounds
- 5-methyl-N-((1-(phenyl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide
- 5-methyl-N-((1-(furan-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide
- 5-methyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide
Uniqueness
The uniqueness of 5-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiophene ring, in particular, can enhance its electronic properties and binding affinity in biological systems compared to similar compounds with different heterocycles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
特性
IUPAC Name |
5-methyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c1-8-4-11(15-19-8)12(18)13-5-9-6-17(16-14-9)10-2-3-20-7-10/h2-4,6-7H,5H2,1H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCYSSRVLFOROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2637067.png)
![4,4,4-trifluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}butanamide](/img/structure/B2637068.png)
![N-[(2Z)-6-ethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2637073.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-naphthamide hydrochloride](/img/structure/B2637081.png)

![3-(methylsulfanyl)-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2637083.png)

![4-[(3-methoxyphenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione](/img/structure/B2637086.png)
![2-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2637087.png)
![3,5-Dichloro-2-methylpyrazolo[1,5-a]quinazoline](/img/structure/B2637088.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acrylamide](/img/structure/B2637089.png)
